REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][O:7]1)C.O.[NH2:13][NH2:14]>C(O)CCC>[O:7]1[CH2:8][CH2:9][CH2:10][CH:6]1[CH2:5][C:4]([NH:13][NH2:14])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1OCCC1)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residual volatile components were azeotropically removed by coevaporation with toluene
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)CC(=O)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |